N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide
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Overview
Description
N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide, also known as IBMX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBMX is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It is commonly used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience. In
Scientific Research Applications
Antimicrobial and Antifungal Activity
A study by Saravanan et al. (2015) synthesized a series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, including compounds structurally related to N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide, to investigate their potential as antimicrobials. These compounds showed activity against a range of human pathogenic microorganisms, indicating their potential application in developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).
Corrosion Inhibition
In the field of materials science, Aziz et al. (2022) discussed the use of N-2-methylbenzylidene-4-antipyrineamine, a compound with similarities to this compound, as a significant corrosion inhibitor for mild steel in hydrochloric acid solution. This study highlights the potential application of such compounds in protecting metals from corrosion, which is crucial in industrial processes and infrastructure maintenance (Aziz et al., 2022).
Enzyme Inhibition for Therapeutic Purposes
Research conducted by Bekircan et al. (2015) on novel heterocyclic compounds derived from hydrazide precursors, akin to this compound, demonstrated significant inhibition of lipase and α-glucosidase enzymes. These findings suggest potential applications in developing therapies for conditions related to enzyme dysfunction, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Molecular Docking Studies
Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound structurally related to this compound, and conducted molecular docking studies. These studies revealed that the compound could be designed as a potential anti-diabetic agent, indicating its relevance in drug discovery and molecular biology research (Karrouchi et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such asCyclooxygenases (COXs) and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammatory responses .
Mode of Action
It is suggested that the compound may interact with its targets (like coxs and 5-lox) and inhibit their activity . This inhibition could lead to a decrease in the production of inflammatory mediators, thereby exerting anti-inflammatory effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , which is responsible for the production of prostaglandins, thromboxanes, and leukotrienes . By inhibiting COXs and 5-LOX, the compound could potentially disrupt this pathway, leading to reduced inflammation .
Result of Action
Based on its potential anti-inflammatory activity, it could be inferred that the compound may reduce inflammation at the cellular level by decreasing the production of inflammatory mediators .
properties
IUPAC Name |
2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(2)16-10-8-15(9-11-16)12-19-20-18(21)17-7-5-4-6-14(17)3/h4-13H,1-3H3,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUXYOQREVDPBD-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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